

The Evolutionary Bedrock of TMEM45B: A Conserved Player in Cellular Homeostasis and Disease

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transmembrane Protein 45B (TMEM45B) is a multi-pass transmembrane protein implicated in a growing number of critical cellular processes, from innate immunity to tumorigenesis and pain sensitivity. Its functional significance is underscored by a high degree of evolutionary conservation across a wide range of vertebrate species. This technical guide provides a comprehensive overview of the evolutionary conservation of the TMEM45B gene, presenting quantitative sequence analysis, detailed experimental protocols for its study, and visual workflows of associated signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological roles of this highly conserved protein.

Introduction to TMEM45B

Transmembrane Protein 45B is a member of the TMEM45 family, with TMEM45A being a notable paralog. Structurally, TMEM45B is predicted to be a seven-pass transmembrane protein. Cellularly, it is localized to the membranes of the Golgi apparatus, endosomes, and lysosomes. Functionally, TMEM45B has been identified as a multifaceted protein. It plays a role in the innate immune response and has been shown to be essential for inflammation and tissue injury-induced mechanical pain hypersensitivity. Furthermore, emerging evidence has

highlighted its role in oncology, where its expression is often dysregulated. Notably, in osteosarcoma, TMEM45B has been shown to influence cell proliferation and invasion, partially through the Wnt/ β -catenin signaling pathway.^[1]

The diverse and critical functions of TMEM45B suggest that its structural integrity and, consequently, its function are maintained by strong selective pressure throughout evolution. Understanding the degree of this conservation is paramount for elucidating its fundamental biological roles and for the development of targeted therapeutics.

Quantitative Analysis of TMEM45B Conservation

The evolutionary conservation of a protein is a strong indicator of its functional importance. To quantify the degree of conservation of TMEM45B, protein sequences from a range of vertebrate species were obtained from the UniProt and NCBI databases. A multiple sequence alignment was performed using Clustal Omega to calculate the percentage identity of each ortholog relative to the human TMEM45B protein (UniProt Accession: Q96B21).

Table 1: Evolutionary Conservation of TMEM45B Protein Sequence

Species	Common Name	Class	UniProt/NCBI Accession	Length (Amino Acids)	% Identity to Human TMEM45B
Homo sapiens	Human	Mammalia	Q96B21	275	100%
Pan troglodytes	Chimpanzee	Mammalia	XP_522248.2	275	99.3%
Mus musculus	Mouse	Mammalia	Q8VCZ2	278	91.8%
Rattus norvegicus	Rat	Mammalia	NP_001100411.1	278	91.4%
Gallus gallus	Chicken	Aves	XP_004948025.1	278	78.4%
Xenopus tropicalis	Western clawed frog	Amphibia	Q5XGD7	280	73.2%
Xenopus laevis	African clawed frog	Amphibia	Q6NS09	280	72.5%
Danio rerio	Zebrafish	Actinopterygii	NP_991240.1	279	63.8%

Note: Sequence identity was calculated based on a global alignment of the full-length protein sequences against the human reference.

The data clearly demonstrates a high degree of sequence conservation among mammals and substantial conservation across more distantly related vertebrates, including birds, amphibians, and fish. This strong conservation across hundreds of millions of years of evolution reinforces the hypothesis that TMEM45B is involved in fundamental biological processes.

Experimental Methodologies for the Study of TMEM45B

The following section provides detailed protocols for key experiments commonly used to investigate the expression and function of TMEM45B. These are generalized protocols and

may require optimization for specific cell types or tissues.

Quantitative Real-Time PCR (qRT-PCR) for TMEM45B mRNA Expression

This protocol is used to quantify the relative abundance of TMEM45B mRNA.

- **RNA Extraction:** Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer.
- **cDNA Synthesis:** Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
- **Primer Design:** Design primers specific to the TMEM45B transcript. For human TMEM45B, an example primer set is:
 - Forward: 5'-AGGGAGGAAGAGGAGGAGAG-3'
 - Reverse: 5'-ACTCCTGCTTGCTGATCCAC-3'
- **Thermal Cycling:** Perform the qPCR on a real-time PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
- **Data Analysis:** Analyze the data using the comparative C_q (2-ΔΔC_q) method. Normalize the C_q value of TMEM45B to an endogenous control gene (e.g., GAPDH, ACTB) to determine the relative expression level.

Western Blotting for TMEM45B Protein Detection

This protocol is used to detect and quantify TMEM45B protein levels.

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for TMEM45B overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

shRNA-Mediated Knockdown of TMEM45B

This protocol describes the use of short hairpin RNA (shRNA) to silence TMEM45B expression.

- **Cell Plating:** Plate cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.
- **shRNA Plasmid Preparation:** Use commercially available or custom-designed shRNA plasmids targeting TMEM45B. A non-targeting scrambled shRNA should be used as a negative control.
- **Transfection:** Transfect the cells with the shRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine). Prepare DNA-lipid complexes according to the manufacturer's

protocol and add them to the cells.

- **Post-Transfection:** After 48-72 hours, harvest the cells to assess knockdown efficiency by qRT-PCR or Western blotting.
- **Stable Cell Line Generation (Optional):** If the shRNA plasmid contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 48 hours post-transfection to select for stably transfected cells.

Immunohistochemistry (IHC) for TMEM45B Localization

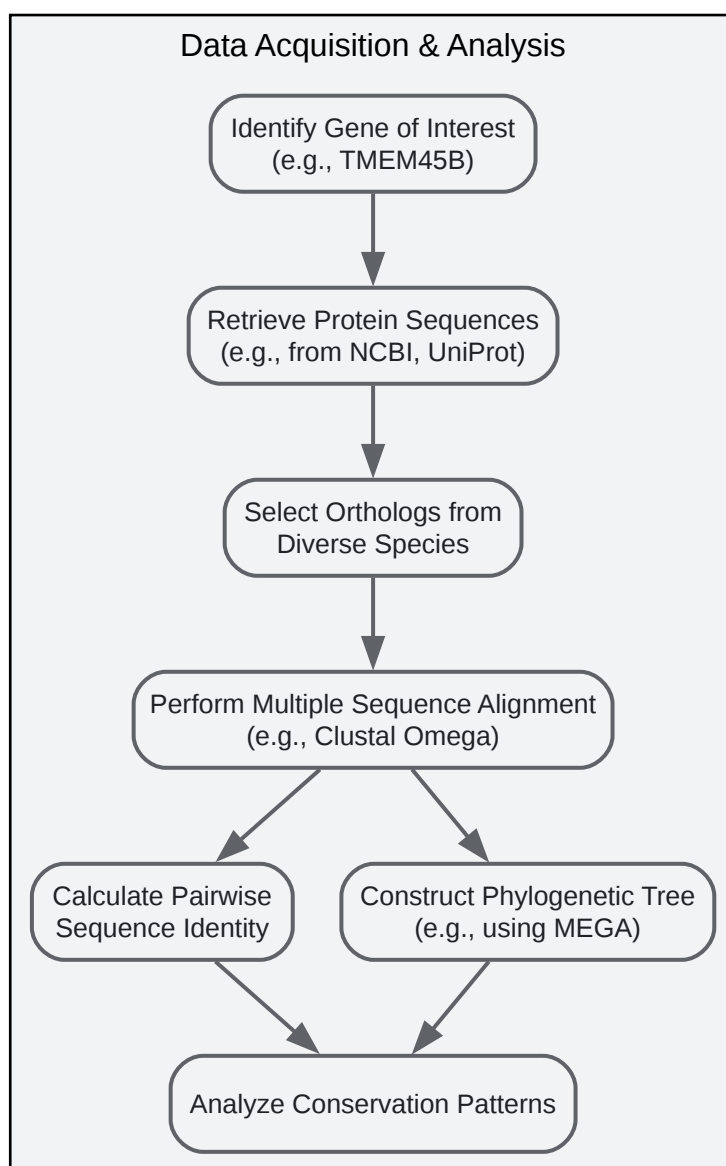
This protocol is for visualizing TMEM45B protein in paraffin-embedded tissue sections.

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., sodium citrate buffer, pH 6.0) and heating in a microwave or pressure cooker.
- **Blocking:** Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with a primary antibody against TMEM45B overnight at 4°C.
- **Secondary Antibody and Detection:** Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB (3,3'-Diaminobenzidine).
- **Counterstaining and Mounting:** Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

Visualizing Workflows and Pathways

Workflow for Assessing Evolutionary Conservation

The following diagram illustrates a typical workflow for analyzing the evolutionary conservation of a gene like TMEM45B.

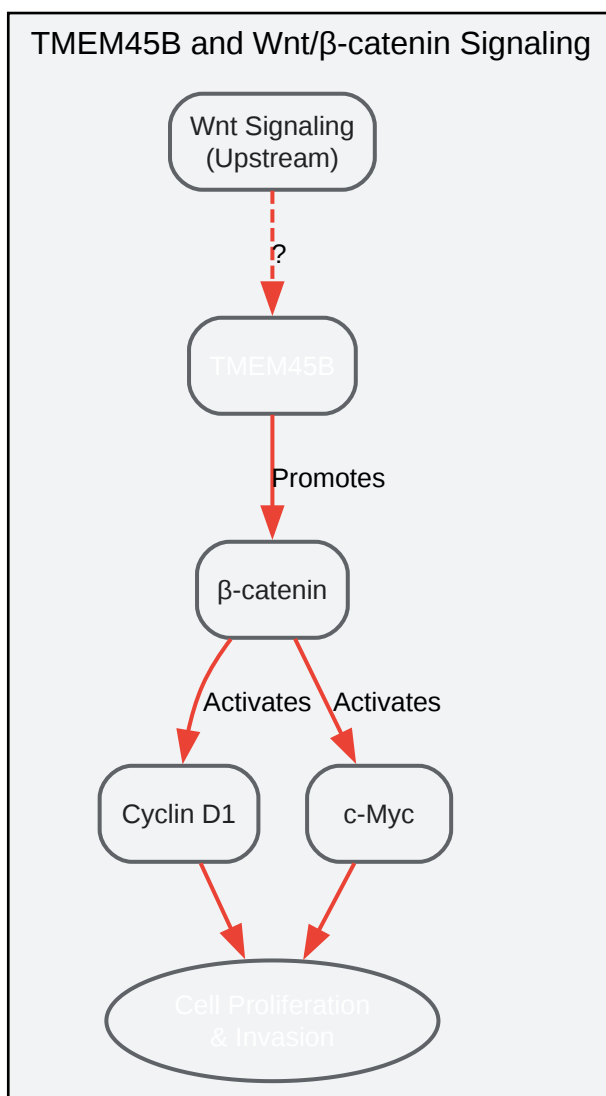


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Workflow for Evolutionary Conservation Analysis

TMEM45B in the Wnt/ β -catenin Signaling Pathway

Knockdown of TMEM45B has been shown to downregulate key components of the Wnt/ β -catenin pathway. While the direct interaction is still under investigation, the following diagram illustrates the putative role of TMEM45B in modulating this critical signaling cascade.



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TMEM45B's Influence on the Wnt/ β -catenin Pathway

Conclusion

The significant evolutionary conservation of the TMEM45B gene across a broad range of vertebrates provides compelling evidence for its indispensable role in fundamental cellular functions. Its involvement in pathways critical for development and homeostasis, such as the Wnt/ β -catenin pathway, and its association with various pathologies, including cancer and pain, position TMEM45B as a promising target for future research and therapeutic development. The methodologies and data presented in this guide offer a robust framework for scientists to

further investigate the intricate biology of this conserved and functionally significant transmembrane protein.

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References

- 1. Immunohistochemistry Protocol for Frozen Sections [protocols.io]
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